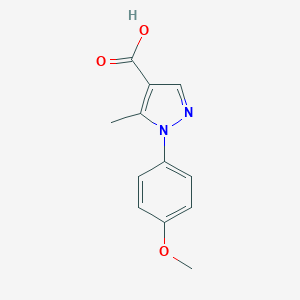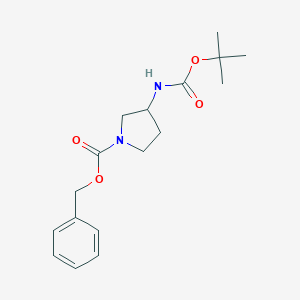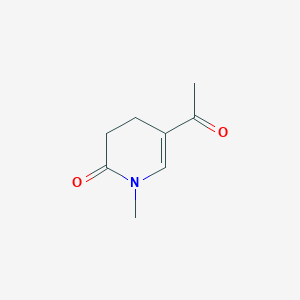
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep synthetic routes. For example, Kumarasinghe et al. (2009) and Pareek et al. (2010) described regiospecific synthesis and characterization techniques that can be adapted for synthesizing such compounds, ensuring structural specificity through spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009); (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, reveals complex hydrogen-bonded framework structures. The study by Asma et al. (2018) on similar derivatives highlighted the significance of hydrogen bonding in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives can be inferred from studies on similar compounds. For instance, reactions involving the functionalization of pyrazole carboxylic acids demonstrate the compounds' versatility in forming various derivatives, which is essential for applications in material science and chemistry (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The synthesis and characterization of pyrazole derivatives also provide insights into their physical properties. The work by Moosavi‐Zare et al. (2013) on synthesizing dihydropyrano[2,3-c]pyrazoles, for instance, demonstrates the importance of solvent-free conditions for efficient synthesis, which directly affects the physical properties of the synthesized compounds (Moosavi‐Zare, Zolfigol, Noroozizadeh, Tavasoli, Khakyzadeh, & Zare, 2013).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives can be explored through experimental and theoretical studies. For example, the study by Halim and Ibrahim (2022) on novel pyrazolo derivatives highlighted the use of quantum studies, non-linear optical (NLO), and thermodynamic properties analysis to understand the compound's chemical behavior, which is relevant for the chemical properties analysis of pyrazole derivatives (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis and Crystal Structure : The synthesis of related compounds with structural similarities to “1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” has been studied. For example, Kumarasinghe et al. (2009) investigated the synthesis of a similar compound, noting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Conformation and Hydrogen Bonding : The compound and its derivatives exhibit complex hydrogen-bonded framework structures, as explored by Asma et al. (2018). They found that these structures contain multiple hydrogen-bond types, which are significant for the compound's applications in various fields (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule structurally related to “1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid”, focusing on its nonlinear optical properties. Their findings contribute to understanding the electronic properties of these types of molecules (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Auxin Activities and Antiblastic Properties : Yue et al. (2010) studied the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, and its transformation into pyrazole carboxylic acid. They found that the new compounds exhibited varying levels of auxin activity and some showed antiblastic properties to wheat germ (Yue, Mu, Zhang-Qi, Ting, & Lv, 2010).
Anticoagulant Intermediate : Wang et al. (2017) reported on a compound closely related to “1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” used as an important intermediate in the synthesis of the anticoagulant apixaban. This highlights the potential pharmaceutical applications of such compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Antiinflammatory, Analgesic, and Other Activities : Menozzi et al. (1994) explored derivatives of 1H-pyrazole-4-carboxylic acid and found that some exhibited strong antiinflammatory and analgesic activities, as well as antipyretic and in vitro platelet antiaggregating effects, which could be relevant for medical applications (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
187998-64-7 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)



![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)






![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
